

4-Benzylxy-2-(1H)-pyridone: A Versatile Scaffold in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxy-2-(1H)-pyridone

Cat. No.: B1336177

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Benzylxy-2-(1H)-pyridone is a crucial heterocyclic compound that serves as a versatile building block in organic synthesis and is particularly prominent in the field of medicinal chemistry. Its structure, featuring a protected hydroxyl group and a reactive pyridone ring system, allows for a wide array of chemical transformations. The 2-pyridone nucleus is recognized as a "privileged scaffold," known for its ability to interact with a variety of biological targets, making its derivatives promising candidates for drug discovery programs.^[1] This guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of complex molecules and therapeutic agents.

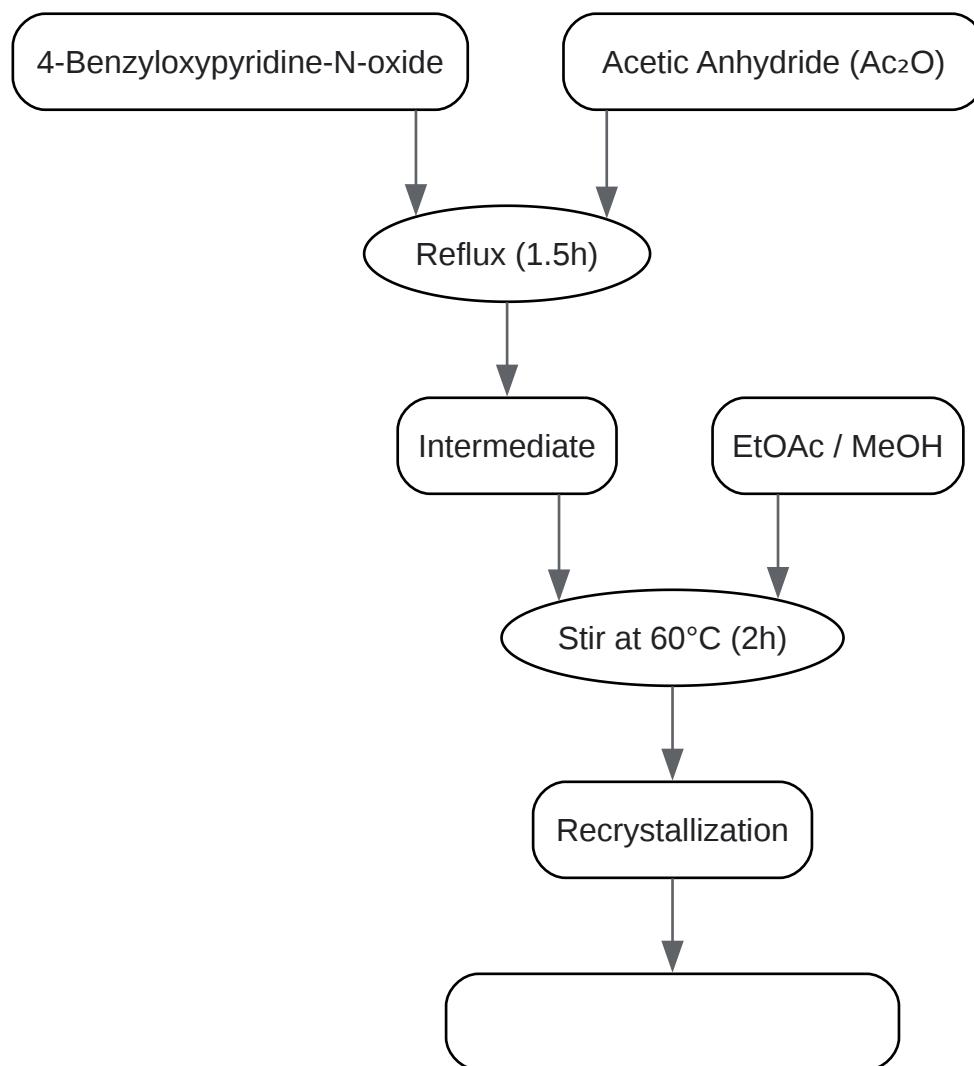
Physicochemical and Spectroscopic Data

The fundamental properties of **4-Benzylxy-2-(1H)-pyridone** are essential for its application in synthesis. These characteristics are summarized below.

Table 1: Physicochemical Properties of **4-Benzylxy-2-(1H)-pyridone**

Property	Value	Reference
CAS Number	53937-02-3	[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[2][3][4]
Molecular Weight	201.22 g/mol	[2][3]
Appearance	Solid	
Melting Point	201-203 °C	[3]
InChI Key	DOVNUEPFPBWTSV- UHFFFAOYSA-N	
SMILES	O=C1NC=CC(OCc2cccc2)=C 1	

Table 2: Spectroscopic Data of **4-Benzylxy-2-(1H)-pyridone**


Technique	Key Diagnostic Signals	Reference
¹ H NMR	Methylene (CH ₂) protons of the benzylxy group typically appear as a singlet in the range of δ 5.1–5.3 ppm.	[1]
Mass Spec.	Predicted Collision Cross Section (CCS) for [M+H] ⁺ adduct (m/z 202.08626) is 141.2 Å ² .	[4]

Synthesis of **4-Benzylxy-2-(1H)-pyridone**

Several synthetic routes to **4-Benzylxy-2-(1H)-pyridone** have been established. A prevalent and direct method is the O-benzylation of 4-hydroxy-2-pyridone.[1] An alternative, well-documented approach begins with 4-benzylxypyridine-N-oxide.

Synthesis from **4-Benzylxypyridine-N-oxide**

This method involves the rearrangement of 4-benzyloxyppyridine-N-oxide using acetic anhydride. The N-oxide is heated in acetic anhydride, followed by hydrolysis to yield the desired 2-pyridone.[3]

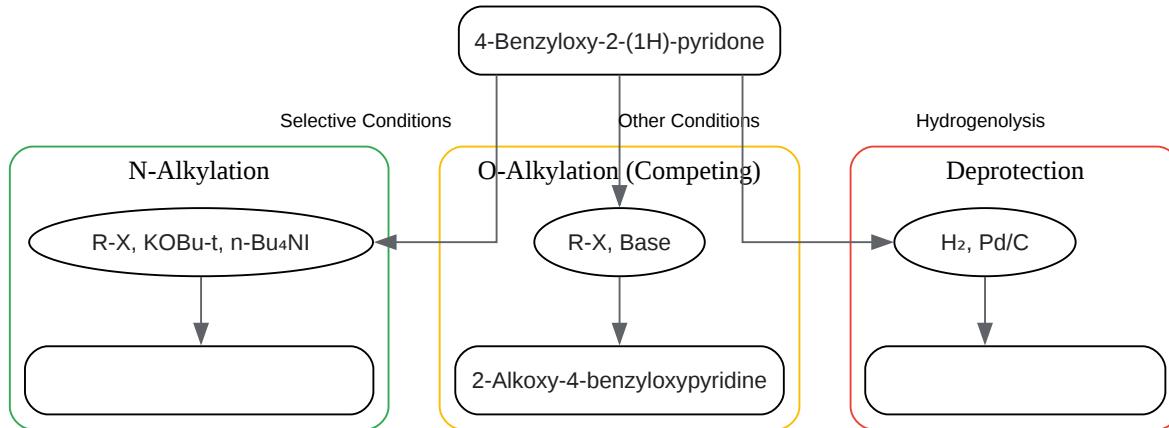
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Benzyl-2-(1H)-pyridone**.

Detailed Experimental Protocol

The following protocol details the synthesis from 4-benzyloxyppyridine-N-oxide, adapted from established procedures.[3]

- Reaction Setup: 4-benzyloxyppyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]
- Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]
- Work-up (Part 1): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.[3]
- Work-up (Part 2): The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours.[3]
- Isolation: The solution is cooled to room temperature, and the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product.[3]
- Purification: The combined crude products are purified by recrystallization from a methanol/ethyl acetate solvent mixture to afford pure **4-benzyloxy-2-(1H)-pyridone**.[3] A yield of 49% (12.1 g) has been reported for this procedure.[3]


Reactivity and Synthetic Applications

The utility of **4-BenzylOxy-2-(1H)-pyridone** as a building block stems from its predictable reactivity at several positions, primarily the ring nitrogen.

N-Alkylation vs. O-Alkylation

The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form.[1] This allows for alkylation at either the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). Selective N-alkylation is often desired for creating diverse molecular libraries and is a key transformation for this building block.

Achieving high selectivity for N-alkylation often requires specific reaction conditions. The use of a strong base in an anhydrous solvent is a common strategy.[5]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Benzyl-2-(1H)-pyridone**.

Experimental Protocol for Selective N-Alkylation

Selective N-alkylation can be achieved under mild, anhydrous conditions.^{[3][5]} This procedure is crucial for synthesizing precursors to many biologically active compounds.

- **Reagents and Setup:** To a solution of 4-benzyl-2-(1H)-pyridone in an anhydrous aprotic solvent (e.g., THF), add potassium tert-butoxide (KOBu-t) as the base.^[5]
- **Catalyst:** Add a catalytic amount of tetrabutylammonium iodide (n-Bu₄I).^{[3][5]} This phase-transfer catalyst facilitates the reaction.^[5]
- **Alkylation:** Add the desired alkylating agent (e.g., benzyl halide, alkyl halide) to the mixture.^{[5][6]}
- **Reaction Conditions:** Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.
- **Work-up and Purification:** Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified, typically by column

chromatography.

Applications in Medicinal Chemistry and Drug Development

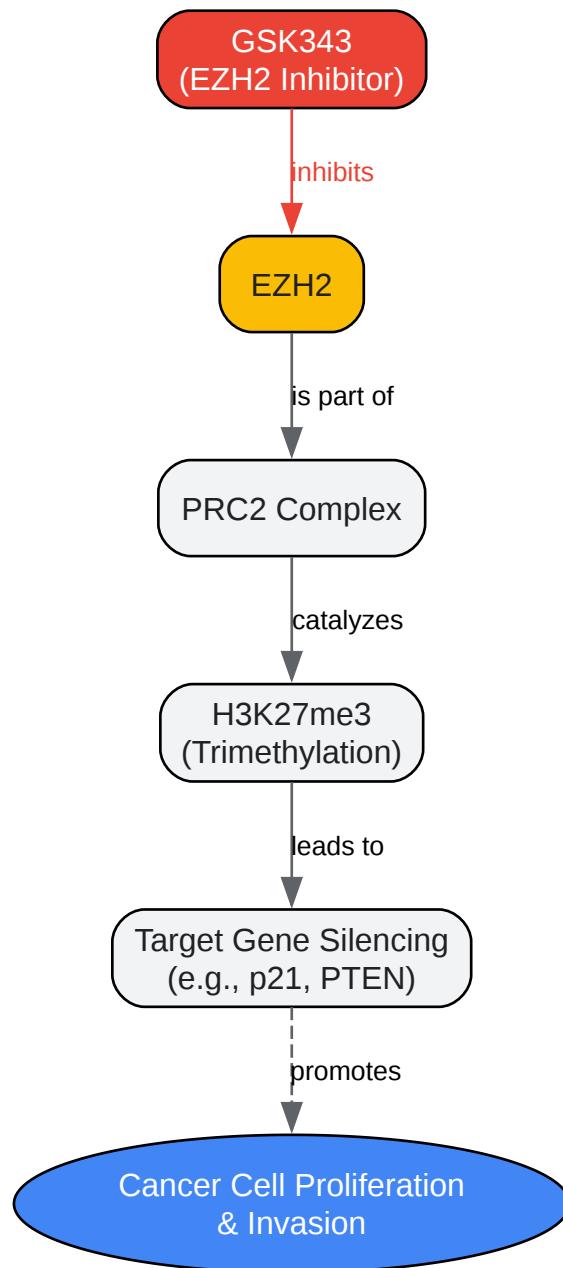

The pyridine and pyridone motifs are integral to numerous natural products and FDA-approved drugs.^[7] **4-Benzylxy-2-(1H)-pyridone** provides a robust starting point for accessing novel derivatives with therapeutic potential.

Table 3: Biological Activities of **4-Benzylxy-2-(1H)-pyridone** Derivatives

Derivative Class	Biological Target/Activity	Therapeutic Area	Reference
N-Substituted 2-Pyridones	Enoyl-ACP Reductase (ENR)	Antibacterial (e.g., <i>Bacillus anthracis</i>)	[6]
N-Substituted 2-Pyridones	Enhancer of Zeste Homolog 2 (EZH2)	Oncology (e.g., Glioma, Osteosarcoma)	[8][9][10]
Various Derivatives	General Antimicrobial	Infectious Diseases	[1]
Benzofuran Conjugates	Antiproliferative	Oncology (e.g., Hepatocellular Carcinoma)	[1]

Case Study: Synthesis of GSK343, an EZH2 Inhibitor

A prominent example of the utility of this building block is in the synthesis of GSK343, a potent and selective inhibitor of EZH2, a histone methyltransferase implicated in various cancers.^[9] ^[10] The chemical structure of GSK343, N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl) methyl]-6-[2-(4-methylpiperazin-1-yl) pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, contains a substituted 2-pyridone core that can be derived from precursors like **4-benzylxy-2-(1H)-pyridone**.^[9] EZH2 inhibitors like GSK343 suppress cancer cell proliferation, reduce cancer stem-like phenotypes, and can reverse the mesenchymal transition in glioma cells.^[8]

[Click to download full resolution via product page](#)

Caption: Simplified EZH2 signaling pathway inhibited by GSK343.

Conclusion

4-Benzylxy-2-(1H)-pyridone is a high-value synthetic intermediate whose strategic importance cannot be overstated. Its well-defined reactivity, particularly the capacity for selective N-alkylation, provides a reliable entry point to a vast chemical space of N-substituted 2-pyridone derivatives. The demonstrated success of these derivatives in modulating key

biological targets, such as EZH2, underscores the power of this scaffold in modern drug discovery. For researchers in synthetic and medicinal chemistry, a thorough understanding of this building block's properties and reaction protocols is essential for the efficient development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]
- 4. PubChemLite - 4-benzyl-2(1h)-pyridone (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzyl-2-(1H)-pyridone: A Versatile Scaffold in Synthetic and Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336177#role-of-4-benzyl-2-1h-pyridone-as-a-synthetic-building-block\]](https://www.benchchem.com/product/b1336177#role-of-4-benzyl-2-1h-pyridone-as-a-synthetic-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com